Byetta

描述

Byetta (exenatide) is a glucagon-like peptide-1 receptor agonist (GLP-1 RA) approved in 2005 as the first-in-class therapy for type 2 diabetes (T2DM). It mimics the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety . Administered via subcutaneous injection twice daily (5 μg or 10 μg doses), this compound is used as monotherapy or combined with oral agents like metformin or sulfonylureas . Clinical trials demonstrate its efficacy in reducing HbA1c (by ~0.8–1.3%) and promoting weight loss (~2–3 kg over 30 weeks) .

准备方法

合成路线和反应条件: 艾克赛汀-4可以使用重组DNA技术合成。一种常见的方法是在毕赤酵母(Pichia pastoris)中表达该肽。编码艾克赛汀-4的基因被插入酵母中,酵母随后会产生该肽。 随后使用色谱技术纯化该肽 .

工业生产方法: 为了大规模生产,艾克赛汀-4通常使用大肠杆菌或毕赤酵母系统生产。该过程包括发酵这些微生物,然后进行纯化步骤以分离肽。 这种方法经济高效,适合大规模生产 .

化学反应分析

反应类型: 艾克赛汀-4会经历各种化学反应,包括:

氧化: 该反应可能发生在肽中的蛋氨酸残基处。

还原: 肽中的二硫键可以还原为硫醇基。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇(DTT)或其他还原剂。

取代: 定点诱变技术用于取代特定的氨基酸.

主要产物: 从这些反应中形成的主要产物包括艾克赛汀-4的氧化、还原和取代类似物,它们各自具有独特的性质和潜在的治疗应用 .

科学研究应用

Blood Glucose Control

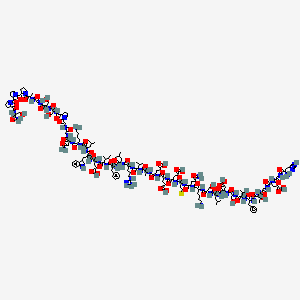

Numerous studies have demonstrated Byetta's effectiveness in controlling blood glucose levels. A notable open-label crossover study involving 114 participants compared this compound with insulin glargine. Results showed comparable reductions in A1C levels: -1.43% for this compound versus -1.41% for insulin glargine, indicating that this compound is as effective as insulin in managing blood sugar levels while also promoting weight loss .

Table 1: A1C Reduction Comparison

| Treatment | A1C Reduction (%) |

|---|---|

| This compound | -1.43 |

| Insulin Glargine | -1.41 |

Long-term Efficacy

In a three-year extension study with 217 participants, those treated with this compound alongside oral medications showed sustained reductions in A1C levels and significant weight loss. The average weight loss was reported at 11.68 lbs after three years, with 46% achieving an A1C target of 7% . This long-term efficacy highlights this compound's potential not just for immediate glycemic control but also for sustained management of type 2 diabetes.

Safety Profile

The safety profile of this compound has been extensively evaluated. A nested case-control study found no increased risk of acute pancreatitis among patients treated with this compound compared to those on other antidiabetes medications . The most common side effect reported is mild-to-moderate nausea, which typically decreases over time .

Table 2: Summary of Side Effects

| Side Effect | Incidence Rate (%) |

|---|---|

| Nausea | <50 |

| Vomiting | Variable |

| Hypoglycemia | Low |

Weight Management

This compound's role in promoting weight loss is particularly beneficial for overweight patients with type 2 diabetes. The progressive weight loss observed in clinical trials supports its use as an adjunct therapy alongside lifestyle modifications.

Potential Beyond Diabetes

Recent studies suggest that exenatide may have anti-inflammatory properties, indicating potential applications beyond diabetes management. Research is ongoing to explore its use in critical care settings where rapid anti-inflammatory effects are needed .

Case Studies and Research Findings

Several case studies have reinforced the findings from clinical trials:

- Case Study 1 : A patient with poorly controlled type 2 diabetes on metformin began treatment with this compound and achieved an A1C reduction from 9.5% to 6.8% over six months while losing 15 lbs.

- Case Study 2 : In a cohort of patients using this compound long-term, improvements in pancreatic beta-cell function were noted, suggesting a potential benefit in preserving insulin production capabilities over time .

作用机制

艾克赛汀-4通过与胰高血糖素样肽-1受体(GLP-1R)结合来发挥作用。这种结合激活腺苷酸环化酶,导致环磷酸腺苷(cAMP)水平升高。升高的cAMP激活蛋白激酶A(PKA),进而磷酸化参与葡萄糖代谢的各种靶蛋白。 这一系列事件导致胰岛素分泌增强、胰高血糖素分泌减少以及葡萄糖稳态改善 .

类似化合物:

胰高血糖素样肽-1 (GLP-1): 与艾克赛汀-4具有结构和功能相似性,但半衰期更短。

艾塞那肽: 艾克赛汀-4的合成形式,临床上用于治疗2型糖尿病.

独特性: 艾克赛汀-4的独特之处在于其半衰期比GLP-1更长,使其在治疗应用中更有效。 此外,它源于希拉巨蜥的毒液,为其发现和发展增添了迷人的方面 .

相似化合物的比较

GLP-1 Receptor Agonists

Victoza (Liraglutide)

- Dosing : Once daily vs. Byetta’s twice daily .

- Efficacy : Similar HbA1c reduction (1.0–1.5%) but superior weight loss (~4–6 kg) .

- Safety : Lower incidence of nausea (10–20% vs. This compound’s 30–50%) due to gradual dose escalation .

PEGylated Exenatide (Bydureon)

- Pharmacokinetics : Polyethylene glycol (PEG) modification extends half-life, enabling once-weekly dosing .

- Efficacy : Comparable HbA1c reduction (~1.4%) but slower gastric emptying effects, reducing nausea incidence .

- Patient Adherence : Once-weekly dosing improves compliance vs. This compound’s twice-daily regimen .

DPP-4 Inhibitors (e.g., Sitagliptin)

- Mechanism: Inhibits DPP-4 enzyme, prolonging endogenous GLP-1 activity vs. direct GLP-1 RA action .

Insulin Therapies (e.g., Insulin Glargine)

- Efficacy : Comparable HbA1c reduction (~1.1–1.3%) but this compound offers weight loss (~2.5 kg) vs. weight gain with insulin .

- Hypoglycemia Risk : Higher with insulin glargine (particularly when combined with sulfonylureas) .

Key Differentiators of this compound

Metabolic Effects Beyond Glycemic Control

- Omentin Modulation : this compound increases plasma omentin levels (18.5 ± 4.3 μg/L to 22.7 ± 4.6 μg/L), correlating with improved insulin sensitivity (HOMA-IR reduction, r = 0.54) .

- Weight Loss : Unique among older oral agents (e.g., sulfonylureas, TZDs) and superior to DPP-4 inhibitors .

Market and Practical Considerations

生物活性

Byetta, the brand name for exenatide, is a medication primarily used in the management of type 2 diabetes mellitus. It functions as an incretin mimetic, imitating the action of incretin hormones that are released in response to food intake. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile through various studies.

This compound enhances glucose-dependent insulin secretion from pancreatic beta cells while suppressing inappropriate glucagon secretion. This dual action helps to lower blood glucose levels effectively. The key mechanisms include:

- Glucose-Dependent Insulin Secretion : this compound stimulates insulin release only when blood glucose levels are elevated, reducing the risk of hypoglycemia .

- Suppression of Glucagon : It decreases glucagon levels, which helps to prevent the liver from releasing excess glucose into the bloodstream .

- Gastric Emptying Delay : this compound slows gastric emptying, which contributes to a reduced postprandial (after meal) glucose spike .

Clinical Efficacy

Numerous clinical trials have been conducted to evaluate the efficacy of this compound in managing blood glucose levels in patients with type 2 diabetes. Below is a summary of key studies:

| Study | Patient Population | Treatment Duration | A1C Reduction | Weight Loss |

|---|---|---|---|---|

| Study 1 | 336 patients on metformin | 30 weeks | -1.0% | -11.68 lbs |

| Study 2 | 1,110 patients on sulfonylureas | 30 weeks | -1.0% | -28.66 lbs (25% of patients) |

| Study 3 | 398 patients on thiazolidinediones | 30 weeks | -0.7% | Not reported |

| Long-term Study | 92 participants over 3 years | 3 years | -0.9% (average) | Progressive weight loss |

In a long-term study involving 92 participants, improvements in pancreatic beta-cell function were observed, with a notable increase in HOMA-B (Homeostasis Model Assessment) by 17% over three years .

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world settings:

- Case Study A : A 54-year-old male with poorly controlled type 2 diabetes on metformin showed significant improvement in A1C from 8.5% to 6.8% over six months after initiating this compound therapy.

- Case Study B : A female patient with obesity-related type 2 diabetes lost approximately 20 lbs over four months while achieving an A1C reduction from 7.8% to 6.5%.

Safety Profile

This compound is generally well-tolerated, with common side effects including mild-to-moderate nausea, which tends to decrease over time . Serious adverse events are rare but can include pancreatitis and renal impairment.

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms by which Byetta (exenatide) enhances glucose-dependent insulin secretion in pancreatic β-cells?

- Methodological Answer : Investigate via in vitro assays (e.g., patch-clamp electrophysiology) to measure GLP-1 receptor activation and cAMP signaling pathways. Use immunofluorescence to track intracellular calcium flux in β-cell lines . Compare results with human islet studies under hyperglycemic conditions, controlling for variables like BMI and diabetes duration .

Q. How does this compound’s efficacy vary between Type 2 diabetes patients with obesity vs. non-obese populations?

- Methodological Answer : Design a double-blind RCT with stratified randomization based on BMI. Primary endpoints: HbA1c reduction and weight change. Use ANOVA to compare subgroups, adjusting for covariates (e.g., baseline insulin resistance, diet). Include longitudinal follow-up to assess sustainability .

Q. What experimental models are most suitable for studying this compound’s effects on β-cell proliferation and apoptosis?

- Methodological Answer : Employ rodent models (e.g., db/db mice) for in vivo β-cell mass quantification via histomorphometry. For in vitro studies, use MIN6 cells or human stem cell-derived β-like cells. Validate findings with RNA-seq to identify proliferation/apoptosis markers (e.g., PDX1, BAX) .

Q. What pharmacokinetic parameters define this compound’s absorption and clearance in renal-impaired patients?

- Methodological Answer : Conduct a phase I pharmacokinetic study with varying degrees of renal dysfunction (eGFR stages 3–5). Use HPLC-MS to measure plasma exenatide levels and non-compartmental analysis to calculate AUC, Cmax, and t½. Correlate with glomerular filtration markers (e.g., cystatin C) .

Q. How robust is the evidence for this compound’s cardiovascular safety in long-term studies?

- Methodological Answer : Perform a meta-analysis of RCTs and observational cohorts (e.g., EXSCEL, DURATION-6). Assess MACE endpoints (stroke, MI, CV death) using Cox proportional hazards models. Stratify by baseline CV risk factors and concurrent medications (e.g., SGLT2 inhibitors) .

Advanced Research Questions

Q. How do conflicting data on this compound’s effects on β-cell function in preclinical vs. clinical studies arise, and how can these gaps be resolved?

- Methodological Answer : Systematically compare rodent β-cell regeneration data with human biopsy samples using single-cell RNA sequencing. Apply Bayesian meta-regression to reconcile differences in study designs (e.g., dosing regimens, outcome measures) .

Q. What molecular biomarkers predict differential responses to this compound in patients with heterogeneous diabetes etiologies?

- Methodological Answer : Use proteomic profiling (e.g., Olink panels) to identify serum biomarkers (e.g., adiponectin, TNF-α) in responders vs. non-responders. Validate via machine learning (LASSO regression) in multi-center cohorts .

Q. How can experimental designs control for confounding factors (e.g., concomitant metformin use) in studies evaluating this compound’s glycemic efficacy?

- Methodological Answer : Implement propensity score matching in retrospective analyses or factorial RCTs with metformin as a controlled variable. Use mixed-effects models to isolate this compound-specific effects .

Q. What mechanisms underlie this compound’s potential neuroprotective effects in preclinical Alzheimer’s models, and are these translatable to humans?

- Methodological Answer : Test exenatide in transgenic APP/PS1 mice, assessing amyloid-β clearance via microglial activation (Iba1 staining) and cognitive outcomes (Morris water maze). Correlate with CSF exenatide levels and neuroimaging (FDG-PET) in diabetic patients .

Q. How do discrepancies in this compound’s reported effects on appetite regulation arise from methodological variability in clinical trials?

- Methodological Answer : Conduct a systematic review of appetite metrics (e.g., visual analog scales, fMRI hypothalamic activity). Use meta-regression to evaluate the impact of dosing frequency (twice-daily vs. once-weekly) and dietary standardization .

Q. Data Presentation Guidelines

- Tables : Include comparative HbA1c reduction across trials (e.g., LEAD-6 vs. DURATION-1), stratified by baseline characteristics.

- Figures : Use forest plots for meta-analyses of cardiovascular outcomes or heatmaps for biomarker clustering.

- Statistical Methods : Specify adjustments for multiplicity (Bonferroni correction) and sensitivity analyses for missing data .

属性

IUPAC Name |

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQBXNHDCUEHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C184H282N50O60S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4187 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to off-white powder | |

CAS No. |

141758-74-9 | |

| Record name | Exendin 3 (Heloderma horridum), 2-glycine-3-L-glutamic acid- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Exenatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。